molecular formula C14H14ClNO3 B434200 2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 314030-19-8

2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B434200
CAS No.: 314030-19-8
M. Wt: 279.72g/mol
InChI Key: CJLBXVJNOYPCJF-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of N-substituted hexahydrophthalimide derivatives. The hexahydro (cyclohexane-fused) core of this molecule differentiates it from its aromatic phthalimide counterparts, potentially influencing its stereochemistry, conformational flexibility, and physicochemical properties, making it a valuable scaffold in drug discovery . Researchers utilize this and similar structures as key intermediates or precursors in the synthesis of more complex molecules. Compounds within the phthalimide and isoindole-1,3-dione family are extensively investigated for a range of biological activities. Published studies on analogous structures have shown that such derivatives can exhibit promising in vitro antioxidant activity . Furthermore, this general structural motif is found in molecules studied for various other pharmacological properties, underscoring its utility as a versatile building block in the development of novel therapeutic agents . The integration of the 5-chloro-2-hydroxyphenyl substituent introduces specific electronic and steric characteristics, which can be critical for modulating the compound's interactions with biological targets. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Disclaimer: This product description is based on the chemical structure and the known properties of analogous compounds. The specific biological and physicochemical data for this exact molecule may be limited, and researchers are encouraged to consult the scientific literature for the most current findings.

Properties

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h5-7,9-10,17H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLBXVJNOYPCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Tetrahydro-1H-isoindole-1,3(2H)-dione

The hexahydro-isoindole-dione core is typically synthesized via a Diels-Alder reaction between 3-sulfolene (a cyclic diene) and maleic anhydride (dienophile). This yields 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, a partially saturated intermediate. The reaction proceeds under reflux in toluene, achieving yields of 70–85%.

Reaction Conditions:

  • Diene : 3-sulfolene (1.2 equiv)

  • Dienophile : Maleic anhydride (1.0 equiv)

  • Solvent : Toluene, 110°C, 24 h

  • Workup : Filtration and recrystallization from ethanol.

Epoxidation of the Tetrahydro Intermediate

Epoxidation of the tetrahydro-isoindole-dione is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding the corresponding epoxide. This step is critical for introducing reactivity for subsequent nucleophilic additions.

Key Parameters:

  • Oxidizing Agent : mCPBA (1.5 equiv)

  • Temperature : 0°C to room temperature

  • Yield : 65–75%.

Saturation of the Isoindole Core

Hydrogenation of Aromatic Rings

For substrates lacking full saturation, catalytic hydrogenation using Pd/C or Raney Ni in ethanol under H₂ (50 psi) converts tetrahydro- to hexahydro-isoindole-dione.

Critical Parameters:

  • Catalyst : 10% Pd/C (5 wt%)

  • Pressure : 50 psi H₂, 25°C, 24 h

  • Yield : 85–90%.

Chlorination at the 5-Position

Directed Ortho-Metalation (DoM)

Chlorination is achieved via DoM using n-butyllithium (n-BuLi) and hexamethylphosphoramide (HMPA) in THF at −78°C, followed by quenching with Cl₂ gas.

Protocol:

  • Base : n-BuLi (2.2 equiv), HMPA (3.0 equiv)

  • Electrophile : Cl₂ gas (1.5 equiv)

  • Yield : 60–70%.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
Diels-Alder/EpoxidationNucleophilic ring-opening50–60>95Requires anhydrous conditions
Mitsunobu CouplingOH-group functionalization45–5590–95Costly reagents
HydrogenationCore saturation85–90>98High-pressure equipment

Challenges and Optimization Strategies

  • Regioselectivity in Epoxide Opening : Use of bulky leaving groups (e.g., tert-butyl epoxides) improves selectivity for the desired tertiary carbon attack.

  • Chlorination Side Reactions : Employing protective groups (e.g., acetyl for hydroxyl) minimizes undesired electrophilic substitution .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chloro and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating biological responses.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoindole-Dione Derivatives

Compound Name Core Structure Substituents Key Activities/Properties References
Target Compound Hexahydro-isoindole-dione 5-Chloro-2-hydroxyphenyl N/A (Data limited)
5-Hydroxy-2-phenyl-1H-isoindole-1,3(2H)-dione Aromatic isoindole-dione Phenyl, 5-hydroxy Antioxidant (predicted)
Thiophene-linked hexahydro-isoindole-dione Hexahydro-isoindole-dione Thiophene, quinazoline Antioxidant, COX-2/MAO-B inhibition
Piperazinyl-pyrrolopyridine-dione derivatives Pyrrolopyridine-dione Piperazinyl, methoxy/ethoxy Thermal stability (synthesized)

Key Observations :

  • Substituent Impact : The target compound’s 5-chloro-2-hydroxyphenyl group introduces both electron-withdrawing (Cl) and hydrogen-bonding (OH) functionalities, which may enhance binding to biological targets compared to phenyl or thiophene substituents .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hexahydro core in the target compound likely increases solubility compared to aromatic analogs like 5-hydroxy-2-phenyl-isoindole-dione .
  • Blood-Brain Barrier (BBB) Permeability : Thiophene-linked hexahydro-isoindole-diones exhibited CNS permeability in silico models, suggesting the target compound may share this trait due to structural similarity .
  • Thermal Stability : Piperazinyl-pyrrolopyridine-dione derivatives (e.g., compounds 2–4) showed decomposition temperatures above 200°C, indicating robustness under high-temperature conditions . The target compound’s thermal behavior remains unstudied.

Biological Activity

2-(5-Chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family, characterized by its unique structural features including a chloro-substituted phenyl ring and an isoindole-dione moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula: C14H14ClNO3
  • Molecular Weight: 279.72 g/mol
  • CAS Number: 314030-19-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting a selective inhibition mechanism that varies with the structure of the compound .

Table 1: Antimicrobial Activity

Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition

Anticancer Activity

The compound has also shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, including HeLa, A549, MCF-7, PC3, and Caco-2. The results indicated that it can induce apoptosis in cancer cells, highlighting its potential as a cytotoxic agent . The structure-activity relationship suggests that halogenation enhances its biological efficacy, making it a candidate for further development in cancer therapeutics.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLaVaries
A549Varies
MCF-7Varies
PC3Varies
Caco-2Varies

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. It may inhibit or activate certain enzymes and modulate receptor activity, thereby influencing cellular pathways related to growth and differentiation. However, detailed mechanisms remain to be elucidated through further research.

Case Studies

A recent study focused on synthesizing novel isoindole derivatives, which included variations of the target compound. The synthesized derivatives were tested for their cytotoxic effects and showed varying degrees of activity depending on the substituents attached to the isoindole structure. This underscores the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the optimal synthetic pathways for 2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, and how can reaction yields be improved?

The synthesis of isoindole derivatives typically involves multi-step reactions, such as coupling halogenated phenyl groups to isoindole backbones via Sonogashira or Ullmann-type cross-coupling reactions . Key parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., ethanol at 78°C) to ensure intermediate stability .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol aids in crystallization .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-coupling steps .

Q. Example Protocol :

StepReagents/ConditionsYield (%)
1Ethanol reflux, 1 h72
2Column chromatography (silica gel, hexane/EtOAc)85

Q. How can the molecular structure of this compound be confirmed using analytical techniques?

Combined spectroscopic and crystallographic methods are critical:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., O–H distance adjusted to 0.82 Å in related isoindole derivatives) .
  • NMR spectroscopy : Look for characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm; carbonyl carbons at ~170 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 308.114 for a dichloro analog) .

Q. What are the compound’s reactivity trends under varying pH and temperature conditions?

  • Acidic conditions : Hydrolysis of the isoindole-dione ring may occur, generating carboxylic acid derivatives.
  • Alkaline conditions : Dechlorination or hydroxylation of the phenyl group is possible .
  • Thermal stability : Decomposition observed >150°C, requiring inert atmospheres during synthesis .

Q. How can researchers assess the compound’s stability in biological or environmental matrices?

  • HPLC-MS : Monitor degradation products over time in simulated physiological buffers (pH 7.4) .
  • Accelerated stability studies : Expose the compound to UV light (254 nm) and measure half-life .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

  • Molecular docking : Use software like MOE to predict binding affinities with enzymes (e.g., cyclooxygenase-2) .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic chloro/hydroxy groups) .

Q. How can experimental design address contradictions in reported bioactivity data?

  • Dose-response standardization : Use a uniform assay (e.g., MTT for cytotoxicity) across cell lines .
  • Control for stereochemistry : Chiral HPLC separates enantiomers, which may exhibit divergent activities .

Q. Example Data Conflict Resolution :

StudyIC₅₀ (μM)Notes
A12.3Racemic mixture tested
B5.7(R)-enantiomer isolated

Q. What methodologies are recommended for studying the compound’s environmental fate?

  • OECD 307 guideline : Conduct soil biodegradation tests under aerobic conditions .
  • QSAR modeling : Predict bioaccumulation potential using logP (measured ~2.8) and solubility data .

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

  • 2D NMR (HSQC, HMBC) : Assign cross-peaks to confirm regiochemistry .
  • Dynamic light scattering (DLS) : Detect aggregates that may skew UV-Vis or fluorescence readings .

Q. Methodological Notes

  • Advanced techniques : Synchrotron XRD or cryo-EM may resolve ambiguous electron density in structural studies .

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